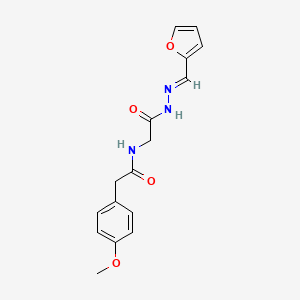

(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-22-13-6-4-12(5-7-13)9-15(20)17-11-16(21)19-18-10-14-3-2-8-23-14/h2-8,10H,9,11H2,1H3,(H,17,20)(H,19,21)/b18-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQONFGCZDCYSDH-VCHYOVAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC(=O)NN=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC(=O)NCC(=O)N/N=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide is a hydrazone derivative notable for its potential biological activities. This compound features a furan ring, a hydrazone linkage, and a substituted acetamide, which contribute to its diverse pharmacological properties. The exploration of its biological activity has gained traction in medicinal chemistry, particularly concerning its interactions with various biomolecules.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.35 g/mol. The structural components include:

- Furan ring : Known for its role in enhancing biological activity due to electron-rich characteristics.

- Hydrazone linkage : Facilitates interaction with nucleophiles, potentially leading to enzyme inhibition.

- 4-Methoxyphenyl group : This moiety may enhance lipophilicity and influence binding affinity to biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The hydrazone group can form covalent bonds with active sites on enzymes, disrupting their function.

- Intercalation with Nucleic Acids : The π-π stacking interactions between the furan ring and nucleobases may inhibit DNA/RNA synthesis.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that derivatives similar to this compound demonstrate significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (E)-N-(...) | Staphylococcus aureus | 32 µg/mL |

| (E)-N-(...) | Escherichia coli | 64 µg/mL |

Antitumor Activity

The compound has been evaluated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.0 | Apoptosis induction via caspase activation |

| MCF7 | 12.5 | Cell cycle arrest at G1 phase |

Case Studies

- SARS-CoV-2 Inhibition : A related hydrazone derivative was identified as an inhibitor of the SARS-CoV-2 main protease (Mpro), showing an IC50 value of 1.55 µM, indicating potential in antiviral therapy against COVID-19 .

- Anticancer Efficacy : In vitro studies demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including breast and cervical cancer cells .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide typically involves the condensation of furan-2-aldehyde with hydrazine derivatives followed by acetamide formation. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that derivatives of furan-containing hydrazones exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that similar compounds have demonstrated potent activity against breast cancer cell lines (MDA-MB-231), with improved efficacy attributed to the presence of aryl groups in their structure .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 31.59 ± 1.07 |

| Compound B | MDA-MB-231 | 6.08 ± 0.42 |

| Compound C | MCF-7 | High Inhibition |

Antimicrobial Activity

Hydrazone derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .

Case Study 1: Anticancer Evaluation

A study conducted on a series of hydrazone derivatives revealed that modifications to the furan and phenyl groups significantly influenced their anticancer activity. The most potent compound exhibited an IC50 value that was markedly lower than that of standard chemotherapeutics, suggesting a potential for development into a novel anticancer agent .

Case Study 2: Antimicrobial Screening

Another investigation highlighted the antimicrobial efficacy of similar hydrazone derivatives against common pathogens, with some compounds achieving minimum inhibitory concentrations comparable to established antibiotics. This suggests a viable pathway for further development in treating infections resistant to conventional therapies .

Conclusion and Future Directions

The compound this compound exhibits significant promise in both anticancer and antimicrobial applications. Future research should focus on elucidating its precise mechanisms of action, optimizing its structure for enhanced efficacy, and conducting in vivo studies to assess its therapeutic potential further.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Observations:

- 4-Methylphenyl () reduces steric hindrance compared to bulkier substituents, possibly enhancing target binding .

- Methylene Group Variations :

Q & A

Q. What are the optimal synthetic routes for (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide?

A multi-step synthesis is typically employed, starting with the preparation of hydrazine derivatives and subsequent coupling reactions. Key steps include:

- Step 1: Formation of the hydrazinyl-oxoethyl backbone via condensation of furan-2-carbaldehyde with hydrazine hydrate under reflux in ethanol .

- Step 2: Acetylation of the hydrazine intermediate using 2-(4-methoxyphenyl)acetic acid chloride in dichloromethane with triethylamine as a base .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer .

Critical Parameters: Temperature control (<60°C) and anhydrous conditions are essential to avoid side reactions like hydrolysis of the acetamide group .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 8.2–8.5 ppm (hydrazinyl-CH=N), δ 6.7–7.3 ppm (furan and methoxyphenyl protons), and δ 3.8 ppm (methoxy-OCH₃) confirm structural motifs .

- ¹³C NMR: Signals at ~170 ppm (amide C=O) and ~160 ppm (hydrazone C=N) validate functional groups .

- Mass Spectrometry: High-resolution ESI-MS provides molecular ion [M+H]⁺ matching the theoretical mass (e.g., m/z 385.12 for C₁₈H₁₇N₃O₅) .

- IR Spectroscopy: Bands at 1650–1680 cm⁻¹ (amide I) and 1550–1580 cm⁻¹ (C=N stretch) confirm key bonds .

Q. How is the stereochemistry (E/Z configuration) of the hydrazone moiety determined?

- X-ray Crystallography: Single-crystal analysis reveals the (E)-configuration via dihedral angles between the furan and methoxyphenyl groups .

- NOESY NMR: Absence of cross-peaks between the hydrazinyl proton and furan protons supports the trans arrangement .

Advanced Research Questions

Q. What strategies are used to evaluate its biological activity in vitro?

- Antimicrobial Assays:

- MIC Testing: Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (concentrations: 1–128 µg/mL) .

- Antifungal Activity: Disk diffusion assays against C. albicans with zone-of-inhibition measurements .

- Anticancer Screening:

- MTT Assay: IC₅₀ values determined in cancer cell lines (e.g., MCF-7, HepG2) after 48-hour exposure .

- Apoptosis Markers: Flow cytometry for Annexin V/PI staining to quantify cell death pathways .

Q. How can molecular docking simulations elucidate its mechanism of action?

- Target Selection: Enzymes like cyclooxygenase-2 (COX-2) or kinases (e.g., EGFR) are prioritized based on structural analogs .

- Software Tools: AutoDock Vina or Schrödinger Suite for binding affinity calculations (ΔG ≤ -8 kcal/mol suggests strong binding) .

- Validation: MD simulations (100 ns) assess stability of ligand-receptor complexes via RMSD plots .

Q. What are the key challenges in analyzing its stability under physiological conditions?

- Degradation Pathways: Hydrolysis of the hydrazone bond at pH > 7.4 or in serum-containing media .

- Analytical Methods:

- HPLC-PDA: Monitor degradation products (e.g., retention time shifts) using a C18 column (acetonitrile/water gradient) .

- LC-MS/MS: Identify hydrolyzed fragments (e.g., free hydrazine or furan derivatives) .

Q. How do structural modifications enhance its pharmacokinetic properties?

- Lipophilicity Optimization: Introducing electron-withdrawing groups (e.g., -Cl) on the methoxyphenyl ring improves logP (target: 2–3) .

- Metabolic Stability: Microsomal assays (human liver microsomes) with NADPH cofactor to measure t₁/₂. Methylation of the hydrazine group reduces CYP450-mediated oxidation .

Q. How does this compound compare to analogs in terms of bioactivity?

Key trends: Electron-deficient substituents enhance cytotoxicity, while bulkier groups reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.